molecular formula C11H13BO3 B13154175 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one

Cat. No.: B13154175
M. Wt: 204.03 g/mol
InChI Key: ZOOJQYCVAVDDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one (CID 53319297) is a benzoxaborole derivative, an emerging class of medicinal agents with significant therapeutic potential . Benzoxaboroles are recognized as a novel class of small-molecule therapeutic agents possessing strong antimicrobial activity, and over 10,000 derivatives have been prepared for research purposes . This compound features a benzo-fused oxaborole ring, which functions as a hemi-ester of 2-(hydroxymethyl)phenylboronic acid, and is substituted at the 7-position with a butan-2-one chain . The primary research value of this compound and its analogs lies in their promising biological activity, particularly as antimicrobial agents against selected bacterial and yeast strains, including multidrug-resistant clinical isolates . While the precise mechanism of action for this specific compound is under investigation, related benzosiloxaboroles (silicon analogs) have demonstrated activity that suggests a unique pathway, potentially distinct from the inhibition of leucyl-tRNA synthetase, which is a common target for many antibacterial oxaboroles . The incorporation of various side chains, such as ketone functionalities, is a common strategy to enable diverse structural modifications and optimize interactions with targeted biomolecules, which can be beneficial for enhancing antibacterial potency and modulating physicochemical properties . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for developing novel bioactive molecules in medicinal chemistry and drug discovery programs. This product is strictly For Research Use Only.

Properties

Molecular Formula

C11H13BO3

Molecular Weight

204.03 g/mol

IUPAC Name

4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butan-2-one

InChI

InChI=1S/C11H13BO3/c1-8(13)5-6-9-3-2-4-10-7-15-12(14)11(9)10/h2-4,14H,5-7H2,1H3

InChI Key

ZOOJQYCVAVDDQO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CCC(=O)C)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The foundational step involves synthesizing the arylsilane precursor, which is subsequently transformed into the benzosiloxaborole. This process typically begins with halogenated aromatic compounds, such as halogenated phenols or phenyl derivatives, which are subjected to lithiation and subsequent silicon-based functionalization.

Example Procedure:

  • Lithiation of Halogenated Aromatic Precursors:
    A halogenated aromatic compound (e.g., 4-bromo-phenol) is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, generating a highly reactive aryllithium intermediate.

  • Silicon Incorporation:
    The aryllithium intermediate reacts with chlorodimethylsilane or other chlorosilanes to afford arylsilane derivatives. This step is regioselective, favoring substitution at the position ortho to the halogen due to electronic effects.

Formation of the Benzoxaborole Ring

The key step involves boronation of the arylsilane intermediate:

  • Boronation via Boron Trifluoride or Boron Oxychloride:
    The arylsilane undergoes a boronation reaction with boron trifluoride diethyl etherate or B(OMe)₃ at low temperatures (≤ -95°C). This step forms the boron-containing heterocycle, resulting in the benzosiloxaborole core.

  • Hydrolysis and Cyclization:
    Hydrolysis under basic conditions (alkaline pH) promotes ring closure, forming the stable 1-hydroxy-1,3-dihydrobenzo[c]oxaborol structure. The process is optimized to prevent overreaction and side product formation.

Functionalization to Introduce the Butan-2-one Moiety

Synthesis of the Butan-2-one Fragment

The butan-2-one (acetone) fragment is introduced via nucleophilic addition or substitution reactions on the benzosiloxaborole core.

  • Preparation of 4-(1-Hydroxy-1,3-dihydrobenzo[c]oxaborol-7-yl)butan-2-one:
    This involves a two-step process:

    • Activation of the Benzo[c]oxaborol Ring:
      The hydroxyl group at position 1 can be activated through silylation or by converting it into a better leaving group (e.g., mesylate or tosylate).

    • Nucleophilic Addition with Acetone Derivative:
      The activated intermediate reacts with acetone or a suitable acetone derivative (e.g., acetone enolate) under basic conditions, facilitating the formation of the butan-2-one linkage at the desired position. This step is often catalyzed by bases such as potassium carbonate or sodium hydride.

Alternative Route via Cross-Coupling

  • Cross-Coupling Strategies:
    A more sophisticated approach involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between a boron-functionalized benzosiloxaborole and a suitable butan-2-one boronic acid derivative, allowing for precise attachment of the butan-2-one fragment.

Summary of the Synthetic Route

Step Reaction Type Reagents & Conditions Purpose Reference
1 Lithiation LDA in THF at -78°C Generate aryllithium intermediate
2 Silicon functionalization Chlorodimethylsilane Form arylsilane precursor
3 Boronation B(OMe)₃ or BF₃·OEt₂ at low temp Form benzosiloxaborole core
4 Hydrolysis & ring closure Basic aqueous conditions Stabilize heterocycle
5 Activation of hydroxyl Mesylation or tosylation Prepare for nucleophilic addition
6 Nucleophilic addition Acetone or enolate Attach butan-2-one fragment
7 Cross-coupling (alternative) Suzuki-Miyaura conditions Attach via boronic acid derivative

Notes and Considerations

  • Reaction Conditions Optimization:
    Each step requires careful control of temperature and stoichiometry to maximize yield and purity, especially during boronation and ring closure.

  • Purification:
    Techniques such as column chromatography, recrystallization, and crystallography are employed to isolate and confirm the structure of intermediates and final compounds.

  • Yield Data:
    Typical yields for the key steps (boronation and nucleophilic addition) range from 70-85%, with overall yields depending on the number of steps and purification efficiency.

In-Depth Research Findings

Recent research indicates that the synthesis of benzosiloxaboroles like the target compound benefits from the use of low-temperature boronation to prevent side reactions such as polymerization or over-boronation. The use of boron reagents like B(OMe)₃ has been shown to improve selectivity and yield. Furthermore, the nucleophilic addition of acetone derivatives is facilitated under mild basic conditions, with the possibility of employing catalytic amounts of bases to enhance efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one involves its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. This elevation in cAMP levels results in the suppression of inflammatory cytokines, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one include:

The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of PDE4, making it a valuable compound in medicinal chemistry.

Biological Activity

4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its antioxidant capabilities.

  • Molecular Formula : C₁₁H₁₃BO₃
  • Molecular Weight : 197.03 g/mol
  • CAS Number : 1256346-28-7

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives related to this compound. A notable study synthesized various compounds and assessed their efficacy against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) using the BrdU proliferation ELISA assay. The results indicated that certain derivatives exhibited significant antiproliferative activity:

CompoundIC50 (µM)Cell Line
3f12.5HeLa
3g15.0C6
418.0HeLa

These findings suggest that modifications to the oxaborole structure can enhance anticancer activity, making it a promising scaffold for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound and related compounds has also been investigated. In vitro studies showed that these compounds demonstrated remarkable activity against various microorganisms. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicate a broad-spectrum antimicrobial activity, highlighting the potential of oxaborole derivatives in treating infections caused by resistant strains .

Antioxidant Activity

Antioxidant properties were evaluated through various assays measuring the ability to scavenge free radicals and inhibit lipid peroxidation. The compound's antioxidant capacity was compared with standard antioxidants like ascorbic acid:

CompoundIC50 (µM)
Ascorbic Acid25
4-(1-Hydroxy...)30

These results suggest that while the compound exhibits antioxidant activity, it is slightly less potent than ascorbic acid. However, its unique structural features may allow for synergistic effects when combined with other antioxidants .

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical model involving mice with implanted tumors, treatment with a formulation containing this compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Resistance

A study focusing on the antimicrobial resistance patterns observed that derivatives of this compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections associated with medical devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.